molecular formula C10H13NO4S B7830133 Methyl 3-(ethylsulfamoyl)benzoate

Methyl 3-(ethylsulfamoyl)benzoate

Cat. No.: B7830133
M. Wt: 243.28 g/mol
InChI Key: JBKZVKBVWAGMFC-UHFFFAOYSA-N
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Description

Methyl 3-(ethylsulfamoyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and an ethylsulfamoyl (-SO₂-NH-C₂H₅) substituent at the 3-position of the aromatic ring. For instance, sulfonamide-containing benzoates are frequently used as intermediates in synthesizing protease inhibitors, herbicides, and anti-inflammatory agents .

Properties

IUPAC Name

methyl 3-(ethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-11-16(13,14)9-6-4-5-8(7-9)10(12)15-2/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKZVKBVWAGMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(ethylsulfamoyl)benzoate can be synthesized through a multi-step process. One common method involves the sulfonation of methyl benzoate followed by the introduction of the ethylsulfamoyl group. The reaction typically requires a sulfonating agent such as chlorosulfonic acid, followed by the addition of ethylamine to introduce the ethylsulfamoyl group. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process typically involves recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethylsulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ethylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Methyl 3-(ethylsulfamoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(ethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The ester group allows for the compound to be hydrolyzed under physiological conditions, releasing the active sulfonamide moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Benzoates

a) Heptyl 3-(methanesulfonamido)benzoate
  • Structure : Features a methanesulfonamido (-SO₂-NH-CH₃) group at the 3-position and a heptyl ester.
  • Molecular Weight: 313.41 g/mol (C₁₅H₂₃NO₄S) .
  • Key Differences : The ethylsulfamoyl group in the target compound introduces a bulkier alkyl chain compared to the methyl group in this analog. This may influence lipophilicity and metabolic stability.
b) Metsulfuron Methyl Ester
  • Structure : A sulfonylurea herbicide with a 4-methoxy-6-methyl-1,3,5-triazinyl group linked via a sulfonamide bridge to a methyl benzoate .
  • Key Differences : The triazinyl moiety in metsulfuron enhances herbicidal activity by targeting acetolactate synthase (ALS), whereas the ethylsulfamoyl group in the target compound lacks this heterocyclic component.

Ester Variations

a) Ethyl 3-methylbenzoate
  • Structure : Ethyl ester with a methyl substituent at the 3-position.
  • Use : Commonly employed as a flavoring agent or solvent .
b) Methyl 3-(trifluoromethyl)benzoate
  • Structure : Contains a trifluoromethyl (-CF₃) group at the 3-position.
  • Key Differences : The electron-withdrawing CF₃ group enhances metabolic resistance but lacks the hydrogen-bonding capacity of the sulfamoyl group, which is critical for target binding in enzyme inhibitors .

Substituent Position and Reactivity

  • Methyl 3,4-dimethoxybenzoate : Methoxy groups at the 3- and 4-positions increase electron density on the aromatic ring, favoring electrophilic substitution reactions. In contrast, the ethylsulfamoyl group in the target compound may direct reactivity toward nucleophilic aromatic substitution .
  • Methyl 3-(bromomethyl)benzoate : A bromomethyl substituent enables further functionalization (e.g., coupling with indoles, as seen in HIV-1 fusion inhibitor synthesis ). The ethylsulfamoyl group, however, is less reactive but more stable under physiological conditions.

Data Tables for Key Comparisons

Table 1: Molecular Properties of Selected Benzoate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Use/Activity
Methyl 3-(ethylsulfamoyl)benzoate* C₁₀H₁₃NO₄S 255.28 (calculated) Ethylsulfamoyl (-SO₂NHCH₂CH₃) Hypothesized enzyme inhibition
Heptyl 3-(methanesulfonamido)benzoate C₁₅H₂₃NO₄S 313.41 Methanesulfonamido (-SO₂NHCH₃) Not specified
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea bridge Herbicide
Ethyl 3-methylbenzoate C₁₀H₁₂O₂ 164.20 Methyl substituent Solvent/Flavoring

*Calculated based on structural analogs.

Table 2: Functional Group Impact on Bioactivity

Functional Group Electronic Effects Bioactivity Implications Example Compound
Ethylsulfamoyl (-SO₂NHCH₂CH₃) Electron-withdrawing Enhances binding to serine proteases or kinases This compound
Trifluoromethyl (-CF₃) Strongly electron-withdrawing Increases metabolic stability Methyl 3-(trifluoromethyl)benzoate
Methoxy (-OCH₃) Electron-donating Alters ring reactivity and solubility Methyl 3,4-dimethoxybenzoate

Biological Activity

Methyl 3-(ethylsulfamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, emphasizing its implications in drug development and therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by the following chemical properties:

Property Description
Molecular Formula C10H13N1O3S1
Molecular Weight 229.28 g/mol
Solubility Soluble in organic solvents
Melting Point Not extensively documented

The compound features a benzoate structure with an ethylsulfamoyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules, including enzymes and receptors. The compound may undergo oxidation reactions, forming more reactive species that interact with cellular targets, potentially enhancing its biological activity.

Key Mechanisms:

  • Oxidation: The compound can be oxidized to produce reactive intermediates that may exhibit increased biological activity.
  • Enzyme Interaction: It may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
  • Receptor Binding: The ethylsulfamoyl group may facilitate binding to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, allowing it to scavenge free radicals. This capability is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity

Studies on related compounds have demonstrated significant cytotoxic effects on cancer cell lines. For instance, derivatives of methylsulfonyl compounds have shown the ability to induce apoptosis in cancer cells through mitochondrial pathways and modulation of signaling cascades like PI3K/Akt .

Study on Related Compounds

A study focused on methylsulfonyl derivatives indicated that structural modifications could enhance or diminish biological activity. The cytotoxicity assays revealed that certain derivatives led to significant cell death in cancer cell lines, suggesting a potential therapeutic application in oncology .

Anti-inflammatory Potential

In silico studies have suggested that similar compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation. A related compound demonstrated significant reductions in inflammatory markers in LPS-induced rat models, indicating a potential mechanism for anti-inflammatory activity through COX-2 inhibition .

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